BenchChemオンラインストアへようこそ!

2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide

Lipophilicity Drug-likeness ADME prediction

2-Bromo-N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide (CAS 2173083-86-6) is a bifunctional small molecule (C₁₅H₂₁BrN₂O₃S, MW 389.31 g/mol) that combines an electrophilic α-bromoamide moiety with a cyclohexylamino-substituted aryl sulfonamide. The compound is supplied at ≥98% purity and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs.

Molecular Formula C15H21BrN2O3S
Molecular Weight 389.3 g/mol
CAS No. 2173083-86-6
Cat. No. B1383812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide
CAS2173083-86-6
Molecular FormulaC15H21BrN2O3S
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
InChIInChI=1S/C15H21BrN2O3S/c1-11(16)15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H,17,19)
InChIKeyBJHSCBDYLCUECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide (CAS 2173083-86-6): A Dual-Function Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-Bromo-N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide (CAS 2173083-86-6) is a bifunctional small molecule (C₁₅H₂₁BrN₂O₃S, MW 389.31 g/mol) that combines an electrophilic α-bromoamide moiety with a cyclohexylamino-substituted aryl sulfonamide. The compound is supplied at ≥98% purity and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs . Its structural features include a secondary sulfonamide NH (H-bond donor count = 2), a LogP of 3.02, and a topological polar surface area (TPSA) of 75.27 Ų, placing it within favorable drug-like physicochemical space .

Why Generic Substitution of 2-Bromo-N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide Fails: Critical Structural Determinants of Reactivity and Pharmacochemistry


Close analogs of this compound—such as the N-methyl tertiary sulfonamide (CAS 1138445-75-6) or the non-brominated propanamide derivative—cannot serve as drop-in replacements. The N-methyl analog replaces the ionizable secondary sulfonamide NH with a tertiary N-CH₃ group, eliminating one hydrogen-bond donor and altering the LogP by +1.11 units (from 3.02 to 4.13) [1]. This shift in lipophilicity and H-bond capacity can fundamentally change target engagement, solubility, and metabolic stability profiles. Non-halogenated analogs lack the α-bromo electrophilic handle, which is indispensable for late-stage nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions [2]. Substitution thus compromises both the synthetic versatility and the pharmacochemical trajectory of the research program.

2-Bromo-N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Lower Lipophilicity (LogP 3.02 vs. 4.13) vs. N-Methyl Analog Improves Drug-Likeness Metrics

The target compound exhibits a computed LogP of 3.02 , compared to 4.13 for the closest commercially available analog, 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide (CAS 1138445-75-6) [1]. This ΔLogP of −1.11 log units keeps the target compound within the preferred range for oral bioavailability (LogP 1–3) and is expected to reduce non-specific protein binding and hERG liability.

Lipophilicity Drug-likeness ADME prediction

Secondary Sulfonamide NH (HBD = 2) vs. Tertiary Sulfonamide (HBD = 1) Provides an Additional Key Hydrogen-Bond Donor

The target compound possesses a secondary sulfonamide (cyclohexyl-NH-SO₂) with a hydrogen-bond donor count of 2 . In contrast, the N-methyl analog bears a tertiary sulfonamide with an HBD count of 1 [1]. This additional H-bond donor can form critical interactions with biological targets—such as kinase hinge regions and protease oxyanion holes—that are geometrically and energetically inaccessible to the tertiary sulfonamide.

Hydrogen-bond donor Sulfonamide NH Target engagement

Higher Commercial Purity (≥98% vs. 95–96%) Reduces Impurity-Driven Assay Artifacts and Batch Variability

The target compound is supplied at ≥98% purity as standard from a primary vendor . The closest N-methyl analog is typically offered at 95% purity (AKSci) or 96% (Molbase) [1]. The resulting 2–3% absolute difference in impurity burden can be significant: a 2% impurity at 10 μM test concentration yields a 200 nM contaminant concentration, which is within the activity range of many potent off-target ligands and can confound primary screening data.

Chemical purity Assay reproducibility Quality control

Cost Advantage: ~$92/g vs. ~$568/g for the N-Methyl Analog Enables Economical Library Synthesis

The target compound is listed at $922 per 10 g ($92.2/g) , while the N-methyl analog is priced at $284 per 500 mg ($568/g) . This represents a 6.2-fold cost advantage per gram for the target compound, making it substantially more economical for parallel library synthesis and multi-gram scale-up workflows.

Procurement cost Library synthesis Budget optimization

α-Bromoamide Electrophilic Handle Enables C–N and C–C Bond Formation Unavailable in Non-Halogenated Analogs

The α-bromoamide group serves as a reactive electrophile for nucleophilic displacement with primary and secondary amines to yield alaninamide derivatives in high yield and enantiomeric excess [1]. This handle also permits palladium-catalyzed Suzuki and Heck cross-coupling reactions for installation of aryl and heteroaryl groups. Non-halogenated analogs such as N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide contain zero reactive sites at this position, precluding diversity-oriented derivatization.

Synthetic versatility Cross-coupling Late-stage functionalization

Optimal Application Scenarios for 2-Bromo-N-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Rapid Analog Synthesis via α-Bromo Displacement

The α-bromoamide electrophilic handle enables efficient nucleophilic substitution with diverse amine libraries to generate alaninamide derivatives in a single step. As demonstrated by D'Angeli et al., 2-bromopropanamides react with primary and secondary amines at room temperature in toluene to afford secondary or tertiary amino amides in high yield [1]. This reactivity is absent in non-halogenated cyclohexyl sulfonamide analogs, making the target compound the preferred scaffold for programs requiring rapid SAR exploration around the amide side chain.

Targeted Covalent Inhibitor (TCI) Design Exploiting the α-Bromoamide Electrophile

The α-bromoamide moiety can serve as a weakly electrophilic warhead for targeted covalent inhibition, particularly when positioned adjacent to a catalytic cysteine residue. Unlike the N-methyl analog (CAS 1138445-75-6), the target compound retains the secondary sulfonamide NH (HBD = 2), which can provide additional non-covalent affinity elements that pre-organize the ligand for covalent bond formation [2]. This dual functionality—reversible H-bond guidance plus irreversible covalent trapping—is not available in the tertiary sulfonamide or non-halogenated series.

Diversity-Oriented Synthesis (DOS) for Fragment-Based and DNA-Encoded Library Construction

With a LogP of 3.02 and a TPSA of 75.27 Ų , the compound occupies favorable physicochemical space for fragment elaboration. The α-bromo group serves as a diversification point for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling the generation of hundreds of analogs from a single starting material. At a cost of ~$92/g , large-scale parallel synthesis campaigns are economically feasible, in contrast to the N-methyl analog ($568/g) which would impose prohibitive costs at multi-gram scale.

Pharmacochemical Benchmarking of Sulfonamide Hydrogen-Bond Donor Effects on ADME and Target Engagement

The target compound (secondary sulfonamide, HBD = 2) and its N-methyl analog (tertiary sulfonamide, HBD = 1) form a matched molecular pair for isolating the contribution of the sulfonamide NH to in vitro ADME parameters (solubility, permeability, microsomal stability) and target binding. The target's 1.11 log-unit lower LogP relative to the analog [2] further enables exploration of lipophilicity-hydrogen bonding trade-offs in property-guided lead optimization.

Quote Request

Request a Quote for 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.